molecular formula C11H13N3O4 B1654395 1-Pentofuranosyl-1h-benzotriazole CAS No. 22596-06-1

1-Pentofuranosyl-1h-benzotriazole

Cat. No.: B1654395
CAS No.: 22596-06-1
M. Wt: 251.24 g/mol
InChI Key: FVOKDLHCFYDWMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pentofuranosyl-1H-benzotriazole is a synthetic nucleoside analog characterized by a benzotriazole moiety linked to a pentofuranose sugar. Its structure combines the planar aromatic benzotriazole system with the conformational flexibility of the pentofuranosyl group, enabling unique interactions in biological systems. Crystallographic studies using programs like SHELXL have elucidated its three-dimensional geometry, including bond lengths, angles, and torsional parameters, which are critical for understanding its reactivity and stability .

Properties

CAS No.

22596-06-1

Molecular Formula

C11H13N3O4

Molecular Weight

251.24 g/mol

IUPAC Name

2-(benzotriazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C11H13N3O4/c15-5-8-9(16)10(17)11(18-8)14-7-4-2-1-3-6(7)12-13-14/h1-4,8-11,15-17H,5H2

InChI Key

FVOKDLHCFYDWMQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=NN2C3C(C(C(O3)CO)O)O

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C3C(C(C(O3)CO)O)O

Other CAS No.

22596-06-1

Origin of Product

United States

Comparison with Similar Compounds

Methodological Considerations

Structural comparisons relied on SHELX-refined crystallographic data to ensure precision in geometric parameters , while validation protocols from Spek (2009) minimized errors in bond and angle assignments . These methodologies are critical for reconciling discrepancies in reported biological activities across analogs.

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